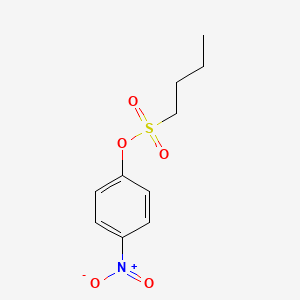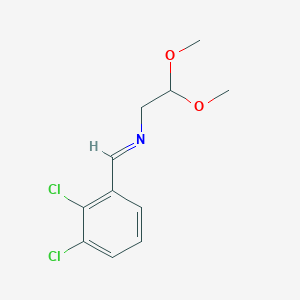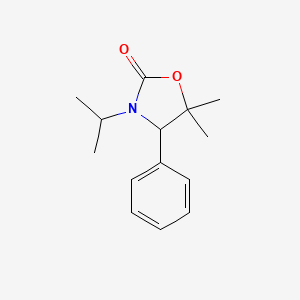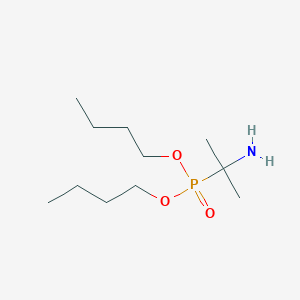
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo- is a complex organic compound that belongs to the class of imidazopyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,5-a)pyridin-1(5H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl group through nucleophilic substitution.
Thioxo Group Introduction: Incorporation of the thioxo group using sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo(1,5-a)pyridin-1(5H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of imidazo rings to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution may introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Imidazo(1,5-a)pyridin-1(5H)-one derivatives have been studied for various scientific research applications, including:
Chemistry: As intermediates in organic synthesis.
Biology: As probes for studying biological processes.
Medicine: Potential therapeutic agents for treating diseases such as cancer, inflammation, and infections.
Industry: Use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of imidazo(1,5-a)pyridin-1(5H)-one derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. For example, binding to a particular enzyme may inhibit its activity, thereby affecting a disease-related pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their anxiolytic and hypnotic properties.
Imidazo[1,5-a]pyrimidines: Studied for their antiviral and anticancer activities.
Benzimidazoles: Widely used as antiparasitic agents.
Uniqueness
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo- stands out due to its unique structural features, such as the presence of a fluorophenyl group and a thioxo moiety
Conclusion
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo- is a compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it an interesting subject for further study and application.
For detailed and specific information, consulting scientific literature and databases is recommended.
Propriétés
Numéro CAS |
60725-91-9 |
|---|---|
Formule moléculaire |
C13H13FN2OS |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C13H13FN2OS/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2 |
Clé InChI |
PPSDCEDSIHJBPY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)



![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)









